3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride
Description
3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride: is a heterocyclic organic compound with the molecular formula C10H10N4.HCl and a molecular weight of 222.67414 g/mol. This compound is known for its unique structure, which includes a naphthyridine ring system substituted with a methyl group and a carboximidamide group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Properties
CAS No. |
1179359-69-3 |
|---|---|
Molecular Formula |
C10H11ClN4 |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
3-methyl-1,6-naphthyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H10N4.ClH/c1-6-4-7-5-13-3-2-8(7)14-9(6)10(11)12;/h2-5H,1H3,(H3,11,12);1H |
InChI Key |
AACGBNMWPVIYPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2)N=C1C(=N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride typically involves the reaction of 3-methyl-1,6-naphthyridine with suitable reagents to introduce the carboximidamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The final product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the synthesis process and ensure consistency in the product quality.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom in the hydrochloride group undergoes nucleophilic substitution under varying conditions:
Key Observations :
-
Reactions with alkynes require prolonged reaction times (10–15 days) for product crystallization .
-
Copper(I) iodide enhances coupling efficiency in Sonogashira-like reactions .
Hydrolysis
The carboximidamide group undergoes hydrolysis under acidic or basic conditions:
Mechanistic Insight :
Alkaline hydrolysis proceeds via nucleophilic attack on the carboximidamide’s carbon-nitrogen bond, forming a carboxylate intermediate.
Cyclization and Annulation
The compound participates in ring-forming reactions:
Vilsmeier-Haack Cyclization
-
Reagents : DMF, POCl₃
-
Conditions : 0–5°C → 90°C, 4–6 hours
Thermal Cyclization
-
Conditions : 180°C in dichlorobenzene
-
Product : Aromatized 1,6-naphthyridines (e.g., 14 )
Condensation Reactions
The carboximidamide group reacts with carbonyl compounds:
Example :
Claisen-Schmidt condensation with 2-hydroxyacetophenone yields iodopropenone derivatives (e.g., 3b ), confirmed by IR (C=O at 1,689 cm⁻¹) and ¹H NMR .
Oxidation and Reduction
Limited data exists, but analogous naphthyridines exhibit:
-
Oxidation : Formation of N-oxides using H₂O₂ or KMnO₄.
-
Reduction : Hydrogenation of the naphthyridine ring with Pd/C or LiAlH₄ .
Stability and Reactivity Trends
Scientific Research Applications
Chemistry: In chemistry, 3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on different biological targets .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development due to its unique chemical structure and biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of dyes, pigments, and other industrial products .
Mechanism of Action
The mechanism of action of 3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-Methyl-1,6-naphthyridine-2-carboximidamide
- 1,6-Naphthyridine-2-carboximidamide hydrochloride
- 3-Methyl-1,6-naphthyridine-2-carboximidamidehydrochloride
Comparison: Compared to similar compounds, 3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt.
Biological Activity
3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a naphthyridine core, which is known for its pharmacological relevance. The methyl group at position 3 and the carboximidamide functional group contribute to its unique biological profile.
Anticancer Activity
Research has indicated that derivatives of naphthyridine compounds exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain naphthyridine derivatives can induce apoptosis and inhibit cell proliferation in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis pathways .
Table 1: Anticancer Activity of Naphthyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Aaptamine | H1299, A549 | 10.47 - 15.03 | Induces apoptosis, cell cycle arrest |
| 3-Methyl-1,6-naphthyridine-2-carboximidamide | Various cancer lines | TBD | TBD |
Antibacterial Properties
Naphthyridine derivatives have also demonstrated antibacterial activity . They show effectiveness against a range of bacterial strains, making them potential candidates for the development of new antibiotics . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Enzyme Inhibition
This compound has been noted for its ability to inhibit specific enzymes that are crucial in disease pathways. For example, enzyme inhibition studies indicate that this compound can effectively target enzymes involved in cancer progression and other pathological conditions .
Case Studies
Several case studies have highlighted the efficacy of naphthyridine derivatives in clinical settings:
-
Study on Anticancer Efficacy :
A study explored the effects of various naphthyridine derivatives on human cancer cell lines. The results showed that compounds with structural modifications exhibited varying degrees of potency, with some achieving significant inhibition rates in vitro. -
Antibacterial Trials :
Clinical trials assessed the antibacterial properties of naphthyridine derivatives against resistant strains of bacteria. The findings suggested a promising role for these compounds in treating infections caused by multidrug-resistant organisms.
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Interference with key regulatory proteins involved in cell cycle progression.
- Enzyme Inhibition : Competitive or non-competitive inhibition of enzymes critical for tumor growth or bacterial survival.
Q & A
Basic Research Questions
Q. What are the optimal storage conditions for 3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride to maintain stability during experimental workflows?
- Methodological Answer : The compound should be stored at 2–8°C under nitrogen to minimize degradation from moisture and oxidation. Stability can be further assessed using kinetic studies under varying temperatures (e.g., 24.6°C, 35.4°C) in acetonitrile (CH₃CN) as a solvent model, as demonstrated for structurally similar compounds . Periodic HPLC or NMR analysis (≥95% purity threshold) is recommended to verify integrity during long-term storage .
Q. How can researchers confirm the molecular identity and purity of synthesized this compound?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) to verify the molecular formula (C₁₀H₁₁ClN₄ , exact mass 222.067 g/mol) and ¹H/¹³C NMR to confirm structural integrity. Purity should be validated via reverse-phase HPLC with UV detection at 254 nm, referencing retention times against certified standards. For trace impurities, tandem MS/MS or FTIR can resolve ambiguities .
Q. What solvent systems are compatible with this compound for in vitro assays?
- Methodological Answer : The compound dissolves well in polar aprotic solvents like DMSO or acetonitrile. For aqueous buffers (e.g., PBS pH 7.4), prepare a stock solution in DMSO (≤1% v/v final concentration) to avoid precipitation. Solubility in water is limited (<1 mg/mL); sonication or mild heating (≤40°C) may improve dispersion .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data across cell-based and enzymatic assays?
- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., membrane permeability, protein binding). Perform dose-response curves in parallel assays using standardized protocols. For example:
- Enzymatic assays : Use purified target proteins (e.g., MMP3, IL-6) in buffer systems (10× PBS) to eliminate cellular interference .
- Cell-based assays : Include controls for cytotoxicity (MTT assay) and efflux pump inhibitors (e.g., verapamil) to assess intracellular accumulation .
- Data normalization : Express activity relative to positive controls (e.g., recombinant ligands) and validate via orthogonal methods (SPR, ITC) .
Q. What synthetic strategies improve yield and scalability of 3-Methyl-1,6-naphthyridine-2-carboximidamide derivatives?
- Methodological Answer : Optimize cyclocondensation reactions using catalytic TCEP or DTT to reduce disulfide byproducts. For example:
- Step 1 : React 2-aminopyridine derivatives with methyl carboximidamide in acetonitrile under reflux.
- Step 2 : Introduce the methyl group via Friedel-Crafts alkylation, monitoring progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).
- Scale-up : Replace batch reactors with flow chemistry systems to enhance reproducibility, as demonstrated for analogous naphthyridines .
Q. How do substituent modifications (e.g., trifluoromethyl, halogen) impact the compound’s pharmacokinetic and pharmacodynamic profiles?
- Methodological Answer : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like IL-6 or MMP3. Synthesize derivatives (e.g., 2-trifluoromethyl analogs) and compare:
- Lipophilicity : Measure LogP via shake-flask method (target range: 2.8–3.5) .
- Metabolic stability : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- In vivo efficacy : Administer derivatives in rodent models (e.g., inflammation) and correlate plasma exposure (AUC) with biomarker modulation (e.g., CRP levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
